4-Chloromorpholine

Beschreibung

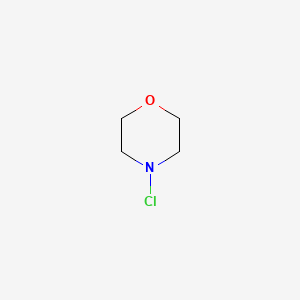

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloromorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c5-6-1-3-7-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNGCUVXLQVDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066877 | |

| Record name | Morpholine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-69-0 | |

| Record name | 4-Chloromorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloromorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloromorpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS9GHG22Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloromorpholine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromorpholine, a heterocyclic organic compound, serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique reactivity, attributed to the presence of a chlorine atom attached to the morpholine nitrogen, makes it a valuable reagent in organic synthesis, particularly in chlorination and amination reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and analytical characterization of this compound. While the biological activities of many morpholine-containing compounds are well-documented, specific data on the interaction of this compound with biological signaling pathways are not extensively available in current literature. This guide aims to equip researchers with the foundational chemical knowledge required for its application in synthetic and medicinal chemistry.

Chemical Properties and Structure

This compound, also known as N-Chloromorpholine, is a colorless to pale yellow liquid with a characteristic amine-like odor. It is soluble in water and various organic solvents.

Quantitative Data

A summary of the key quantitative chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₄H₈ClNO | [1][2] |

| Molecular Weight | 121.56 g/mol | [2] |

| Boiling Point | 161.2 °C at 760 mmHg | [1] |

| 40.5-44.0 °C at 12 Torr | ||

| Density | 1.21 g/cm³ | [1] |

| Flash Point | 51.3 °C | [1] |

| CAS Number | 23328-69-0 | [1][2][3] |

Structural Information

The structural identifiers for this compound are detailed in Table 2.

| Identifier | Value | References |

| IUPAC Name | This compound | [1][2] |

| SMILES | ClN1CCOCC1 | [2] |

| InChI | InChI=1S/C4H8ClNO/c5-6-1-3-7-4-2-6/h1-4H2 | [2] |

| InChIKey | ILNGCUVXLQVDTC-UHFFFAOYSA-N | [1][2] |

digraph "4-Chloromorpholine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.2,0.7!", fillcolor="#202124", style=filled, shape=circle, fontcolor="#FFFFFF"]; C3 [label="C", pos="-1.2,2.2!", fillcolor="#202124", style=filled, shape=circle, fontcolor="#FFFFFF"]; O4 [label="O", pos="0,2.9!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; C5 [label="C", pos="1.2,2.2!", fillcolor="#202124", style=filled, shape=circle, fontcolor="#FFFFFF"]; C6 [label="C", pos="1.2,0.7!", fillcolor="#202124", style=filled, shape=circle, fontcolor="#FFFFFF"]; Cl7 [label="Cl", pos="0,-1.5!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"];

// Bonds edge [color="#5F6368"]; N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; N1 -- Cl7; }

Experimental Protocols

Synthesis

2.1.1. Batch Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of morpholine with sodium hypochlorite.

-

Materials: Morpholine, aqueous sodium hypochlorite solution, diethyl ether, sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to maintain a temperature below 10 °C, add morpholine.

-

Slowly add aqueous sodium hypochlorite solution to the stirred morpholine. The reaction is exothermic and the temperature should be carefully monitored.

-

After the addition is complete, continue stirring at the same temperature for an additional hour.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure at a temperature below 30 °C.

-

The crude product can be further purified by vacuum distillation.

-

2.1.2. Continuous Flow Synthesis

A continuous flow process for the synthesis of N-chloromorpholine has been reported, offering advantages in terms of safety and scalability.

-

System Setup: A meso-scale tubular reactor with static mixers or a continuous stirred-tank reactor (CSTR) can be utilized.

-

Reagents: A solution of morpholine in an organic solvent (e.g., toluene) and an aqueous solution of sodium hypochlorite.

-

General Procedure:

-

The organic phase (morpholine solution) and the aqueous phase (sodium hypochlorite solution) are continuously pumped into a T-mixer.

-

The resulting emulsion is passed through the reactor (tubular or CSTR) to ensure efficient mixing and reaction.

-

The biphasic mixture exiting the reactor is collected, and the organic phase containing the this compound is separated.

-

The concentration and purity of the product in the organic phase can be determined by analytical methods such as NMR.

-

Purification

The primary method for purifying this compound is vacuum distillation . Due to its thermal sensitivity, distillation should be performed at reduced pressure to avoid decomposition. Prior to distillation, an extraction with a suitable organic solvent like diethyl ether followed by drying over a desiccant such as anhydrous sodium sulfate is recommended to remove aqueous impurities.

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight. A typical GC protocol would involve a capillary column (e.g., DB-5ms) with a temperature gradient program. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two multiplets corresponding to the two sets of non-equivalent methylene protons of the morpholine ring.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two different carbon environments in the morpholine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H, C-O, and C-N stretching and bending vibrations. The absence of an N-H stretch (typically around 3300-3500 cm⁻¹) confirms the substitution on the nitrogen atom.

Reactivity and Applications in Drug Development

This compound is a reactive compound primarily used as a chlorinating agent and a precursor for the introduction of the morpholine moiety into other molecules. The N-Cl bond is susceptible to both heterolytic and homolytic cleavage, allowing it to participate in a variety of reactions.

Its utility in drug development stems from the prevalence of the morpholine scaffold in a wide range of biologically active compounds. The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.

Role as a Synthetic Intermediate

This compound can be used to synthesize N-substituted morpholines through nucleophilic substitution reactions where the chlorine acts as a leaving group. This allows for the facile introduction of the morpholine unit, a common pharmacophore, into a target molecule.

Biological Signaling Pathways

A comprehensive search of the current scientific literature did not yield specific studies detailing the direct interaction of this compound with defined biological signaling pathways. While the morpholine moiety is a key component of many drugs that target various receptors and enzymes, the specific biological effects of this compound itself are not well-characterized in the public domain.

The reactivity of the N-chloro functionality suggests potential for non-specific interactions with biological nucleophiles, such as cysteine residues in proteins or amino groups in amino acids and nucleic acids. However, without experimental evidence, any discussion of its impact on signaling pathways remains speculative. Researchers utilizing this compound in the synthesis of biologically active compounds should be aware of its potential reactivity and the need for thorough purification of the final products to remove any unreacted starting material.

Conclusion

This compound is a valuable and reactive chemical intermediate with well-defined chemical and structural properties. Its synthesis and purification are achievable through standard laboratory procedures, and its characterization can be readily performed using modern analytical techniques. While its primary role is in organic synthesis as a precursor to more complex morpholine-containing molecules, its own biological activity and interaction with signaling pathways remain an area for future investigation. This guide provides the essential chemical knowledge base for the safe and effective use of this compound in research and development.

References

Spectroscopic Analysis of 4-Chloromorpholine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloromorpholine, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published, specific spectral data for this compound, this document outlines the expected spectroscopic characteristics based on the analysis of morpholine and its derivatives, alongside detailed, generalized experimental protocols for obtaining such data.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses of a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired spectral window.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-containing salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The number of scans can be averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a vacuum chamber where it is vaporized and bombarded with electrons.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Synthesis and Purification of 4-Chloromorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4-chloromorpholine, a crucial intermediate in pharmaceutical and organic synthesis. This document details established synthetic methodologies, including a classic batch process and a modern continuous flow approach. It offers detailed experimental protocols, quantitative data for comparison, and in-depth purification techniques. Furthermore, this guide includes spectral data for characterization and essential safety information for the handling of this compound. The logical relationships of the synthesis and purification steps are illustrated with clear diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, also known as N-chloromorpholine, is a reactive chemical intermediate widely utilized in organic synthesis. Its utility stems from the polarized N-Cl bond, which allows it to act as a source of electrophilic chlorine or as a precursor for the introduction of the morpholine moiety. This guide is designed to provide researchers and professionals in drug development with the detailed technical knowledge required for the successful synthesis, purification, and handling of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented: a traditional batch synthesis using sodium hypochlorite and a continuous flow method, which offers advantages in terms of safety and scalability.

Batch Synthesis from Morpholine and Sodium Hypochlorite

This method, adapted from a well-established Organic Syntheses procedure, is a reliable route for producing this compound in a laboratory setting.[1]

Reaction Scheme:

Figure 1: Batch synthesis of this compound.

Experimental Protocol:

-

A 500-mL, three-necked, round-bottomed flask is equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

-

The flask is charged with 250 mL of 1.5 M sodium hypochlorite solution.[1]

-

The solution is stirred and the temperature is maintained below 10°C using an ice bath.[1]

-

30 mL (0.34 mol) of morpholine is added dropwise via the dropping funnel.[1]

-

The resulting mixture is stirred for an additional 5 minutes after the addition is complete.[1]

-

The N-chloromorpholine is then extracted with four 50-mL portions of diethyl ether.[1]

-

The combined ether extracts are dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed under reduced pressure to yield the crude product.

Quantitative Data:

| Parameter | Value | Reference |

| Morpholine | 30 mL (0.34 mol) | [1] |

| Sodium Hypochlorite (1.5 M) | 250 mL | [1] |

| Reaction Temperature | < 10°C | [1] |

| Yield | 55-58% (overall for subsequent reaction) | [1] |

Continuous Flow Synthesis

Continuous flow chemistry offers a modern and often safer alternative for the synthesis of potentially unstable compounds like N-chloroamines.[2] This method allows for precise control over reaction parameters and minimizes the accumulation of hazardous intermediates.[2]

Figure 2: Continuous flow synthesis of this compound.

Experimental Protocol:

-

A solution of morpholine in toluene (0.9 M) is prepared.[2]

-

An aqueous solution of sodium hypochlorite (0.9 M) is prepared.[2]

-

The two reactant streams are pumped at controlled flow rates (e.g., 1 mL/min for the morpholine solution and 1.1 mL/min for the NaOCl solution) into a static mixer to ensure efficient mixing.[2]

-

The mixed stream then enters a flow reactor of a defined volume (e.g., 6 mL).[2]

-

The residence time in the reactor is controlled by the total flow rate (e.g., 2.9 minutes).[2]

-

The product stream, a solution of this compound in toluene, is collected at the reactor outlet.[2] The organic phase contains the desired product.

Quantitative Data:

| Parameter | Value | Reference |

| Morpholine Solution | 0.9 M in Toluene | [2] |

| Sodium Hypochlorite Solution | 0.9 M aqueous | [2] |

| Flow Rate (Morpholine) | 1 mL/min | [2] |

| Flow Rate (NaOCl) | 1.1 mL/min | [2] |

| Reactor Volume | 6 mL | [2] |

| Residence Time | 2.9 min | [2] |

| Conversion | High (steady state achieved quickly) | [2] |

Purification of this compound

Purification of this compound is critical to remove unreacted starting materials, byproducts, and residual solvent. The primary method for purifying this liquid product is vacuum distillation.

Figure 3: Purification of this compound via vacuum distillation.

Experimental Protocol: Vacuum Distillation

-

The crude this compound is transferred to a round-bottom flask suitable for distillation.

-

A vacuum distillation apparatus is assembled, including a condenser, a receiving flask, and a connection to a vacuum source. It is crucial to ensure all glassware is free of defects.

-

The system is slowly evacuated to the desired pressure.

-

The flask is heated gently in a heating mantle or oil bath.

-

The fraction distilling at the expected boiling point for the given pressure is collected. The boiling point of organic compounds is significantly reduced under vacuum, which helps to prevent decomposition.[3][4] For compounds with boiling points above 150°C at atmospheric pressure, vacuum distillation is recommended.[3]

Physical Properties for Purification:

| Property | Value |

| Boiling Point | Not available at specific reduced pressures. General guidance suggests that for many organic compounds, a pressure of 0.1 mmHg is appropriate.[4] |

| Molecular Weight | 121.57 g/mol |

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a morpholine ring typically shows two distinct multiplets corresponding to the protons on the carbons adjacent to the nitrogen and the oxygen atoms.[5] For this compound, the protons on the carbons next to the nitrogen (C2 and C6) would be expected to appear as a multiplet, and the protons on the carbons next to the oxygen (C3 and C5) would appear as another multiplet, likely at a different chemical shift.

-

¹³C NMR: The carbon NMR spectrum is expected to show two peaks corresponding to the two sets of equivalent carbons in the morpholine ring. The carbons adjacent to the oxygen will typically have a higher chemical shift (further downfield) than those adjacent to the nitrogen.[6]

Note: Specific spectral data for this compound was not found in the search results. The information provided is based on the general characteristics of morpholine derivatives.

Infrared (IR) Spectroscopy

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Do not eat, drink, or smoke when handling the chemical.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[10]

-

First Aid:

Disclaimer: This guide is intended for informational purposes only and should be used by qualified individuals. Always consult the relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before performing any chemical synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. How To [chem.rochester.edu]

- 4. Purification [chem.rochester.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine [webbook.nist.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Physical properties of 4-Chloromorpholine (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 4-Chloromorpholine

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of reagents is fundamental to experimental design and successful synthesis. This guide provides a focused overview of the key physical properties of this compound, a heterocyclic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Physical and Chemical Properties

This compound (CAS No: 23328-69-0) is a heterocyclic organic compound characterized by a morpholine ring with a chlorine atom substituted at the nitrogen position.[1] It typically appears as a colorless to pale yellow liquid with an amine-like odor.[1] Its solubility in water and various organic solvents makes it a versatile reagent in diverse chemical reactions.[1]

Quantitative Physical Data

The boiling point and density of this compound have been reported with some variation in the literature, which is common and often dependent on experimental conditions such as pressure and temperature. The available data is summarized below for clear comparison.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 161.2 °C | at 760 mmHg | [2][3] |

| 40.5-44.0 °C | at 12 Torr | [4] | |

| Density | 1.21 g/cm³ | Not Specified | [2] |

| 1.58 g/cm³ | at 25 °C | [4] |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the cited literature, standard methodologies are employed for such measurements. The following represents a generalized workflow for determining the boiling point and density of a liquid compound like this compound.

Workflow for Physical Property Determination

References

An In-depth Technical Guide to the Reactivity of 4-Chloromorpholine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of 4-chloromorpholine, a heterocyclic compound utilized as an intermediate in organic synthesis. The document elucidates the core principles of its reactivity, focusing on interactions with various nucleophiles, and presents experimental considerations for its application in research and development.

Introduction to this compound

This compound, with the chemical formula C₄H₈ClNO, is a derivative of morpholine where the hydrogen atom on the nitrogen is substituted by a chlorine atom.[1][2] This substitution fundamentally alters the chemical nature of the nitrogen atom. While the nitrogen in morpholine is nucleophilic and basic, the presence of the electronegative chlorine atom in this compound significantly withdraws electron density, rendering the nitrogen non-nucleophilic.[3] Instead, the N-Cl bond is polarized, making the chlorine atom electrophilic and susceptible to attack by nucleophiles. Consequently, this compound primarily functions as an electrophilic chlorinating agent , providing a source of "Cl⁺".

Key Properties:

-

Molecular Formula: C₄H₈ClNO[1]

-

Appearance: Colorless to pale yellow liquid[1]

-

Solubility: Soluble in water and various organic solvents[1][4]

Core Reactivity with Nucleophiles

The primary mode of reactivity for this compound involves the nucleophilic attack on the chlorine atom. This process results in the transfer of the chlorine atom to the nucleophile and the formation of morpholine or its corresponding anion. The general mechanism can be described as a nucleophilic substitution on the chlorine atom.

The reaction can be generalized as: Nu:⁻ + Cl-N(CH₂CH₂)₂O → Nu-Cl + ⁻N(CH₂CH₂)₂O

The morpholine anion generated is subsequently protonated by a proton source in the reaction medium. The stability of N-chloramines can be a concern, and they are often generated and used in situ to avoid isolation.[5]

Reactivity with Specific Nucleophile Classes

The reactivity of this compound varies depending on the nature of the attacking nucleophile. The strength of the nucleophile, steric hindrance, and reaction conditions play crucial roles in determining the outcome and rate of the reaction.[6]

Nitrogen-based nucleophiles readily react with this compound.

-

Amines: Primary and secondary amines react to form N-chloroamines. This reaction is analogous to the formation of N-chloromorpholine from morpholine itself.[5] The reaction with amines is a key step in the synthesis of various biologically active molecules, such as substituted quinolines.[7][8]

-

Azides: The azide ion (N₃⁻) is a potent nucleophile that can react with electrophilic chlorine sources. The reaction of sodium azide with similar chloro-heterocyclic compounds has been shown to proceed efficiently to yield the corresponding azido derivatives.[9][10]

Oxygen-based nucleophiles such as alcohols and water can react with this compound, particularly under acidic or catalyzed conditions.

-

Alcohols: In the presence of a catalyst, alcohols can be chlorinated. For instance, titanium(IV) chloride has been used to catalyze the chlorination of alcohols using thionyl chloride, a conceptually similar electrophilic chlorine source.[11] Direct reaction with this compound would likely yield alkyl hypochlorites, which can be unstable.

-

Water: Hydrolysis of this compound can occur, especially in the presence of acid or base, to regenerate morpholine and form hypochlorous acid (HOCl).

Sulfur nucleophiles are generally soft and highly reactive towards electrophilic centers.

-

Thiols: Thiols (R-SH) and thiolates (R-S⁻) are excellent nucleophiles and are expected to react rapidly with this compound to form sulfenyl chlorides (R-SCl). The high nucleophilicity of sulfur compounds makes them prime candidates for efficient reaction.[12]

Carbon-based nucleophiles can also be chlorinated by this compound.

-

Enamines: Enamines, which are nucleophilic at the α-carbon, can be halogenated using various electrophilic halogen sources.[13][14] The reaction with this compound would provide a route to α-chloro ketones or aldehydes after hydrolysis of the resulting iminium salt.[15]

-

Enolates: Similarly, ketone and ester enolates can be α-chlorinated. This is a standard transformation in organic synthesis for which this compound could serve as the chlorine source.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively documented in a single source, the following table summarizes the expected reactivity and products based on established principles of nucleophilic substitution and data from analogous reactions.[16][17][18]

| Nucleophile Class | Example Nucleophile | Expected Product Type | Relative Reactivity | Typical Conditions |

| N-Nucleophiles | Piperidine, Aniline | N-Chloroamine | High | Organic solvent, Room Temp |

| Sodium Azide | Azide derivative (via Cl-N₃) | High | Aprotic solvent (e.g., DMF) | |

| O-Nucleophiles | Ethanol | Alkyl Hypochlorite | Moderate | Catalyst may be needed |

| Water | Hypochlorous Acid | Low to Moderate | Hydrolysis, pH-dependent | |

| S-Nucleophiles | Ethanethiol | Sulfenyl Chloride | Very High | Aprotic solvent, Room Temp |

| C-Nucleophiles | Cyclohexanone Enamine | α-Chloro Cyclohexanone | High | Aprotic solvent, then hydrolysis |

| Acetone Enolate | Chloroacetone | Moderate to High | Aprotic solvent, low temp |

Note: Relative reactivity is a qualitative assessment based on the general nucleophilicity of the attacking atom.

Experimental Protocols

The following section provides a generalized protocol for the reaction of this compound with a nucleophile, which should be adapted based on the specific reactivity and properties of the chosen nucleophile.

This protocol is adapted from procedures for the synthesis of substituted aminoquinolines from their chloro-precursors.[7][19]

Objective: To synthesize an N-chloro derivative from a secondary amine using this compound.

Materials:

-

This compound

-

Secondary Amine (e.g., Piperidine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask and condenser

-

Standard glassware for workup and purification

Procedure:

-

Preparation: In a dry, inert-atmosphere-flushed round-bottom flask, dissolve the secondary amine (1.0 eq) in the anhydrous solvent (e.g., 0.5 M concentration).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. To this stirring solution, add this compound (1.1 eq) dropwise via syringe over 10-15 minutes to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product using flash column chromatography or distillation, depending on the physical properties of the N-chloroamine product.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound serves as a valuable reagent in organic synthesis, acting primarily as an electrophilic chlorinating agent. Its reactivity is dominated by the susceptibility of its N-Cl bond to nucleophilic attack. A thorough understanding of its interactions with various classes of nucleophiles—from amines and thiols to carbon-based nucleophiles—is essential for its effective application in the synthesis of novel compounds for pharmaceutical and materials science research. The provided protocols and data offer a foundational guide for professionals exploring the synthetic utility of this versatile reagent.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Morpholine, 4-chloro- | C4H8ClNO | CID 90067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 23328-69-0 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. ias.ac.in [ias.ac.in]

- 18. ias.ac.in [ias.ac.in]

- 19. mdpi.com [mdpi.com]

4-Chloromorpholine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-chloromorpholine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide extrapolates information from the known chemical properties of N-chloramines and morpholine derivatives. It covers the theoretical degradation pathways, including hydrolysis, thermal decomposition, and photodegradation, and outlines general best practices for storage and handling to ensure the integrity of the compound. Furthermore, this document presents illustrative experimental protocols for assessing the stability of this compound, based on established methodologies for related compounds.

Chemical Properties and Intrinsic Stability

This compound, also known as N-chloromorpholine, is a heterocyclic compound with the chemical formula C₄H₈ClNO. The presence of a reactive N-Cl bond makes the molecule susceptible to various degradation pathways. The stability of this compound is influenced by factors such as moisture, temperature, light, and the presence of acidic or basic conditions.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO | PubChem[1] |

| Molecular Weight | 121.57 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 161.2 °C at 760 mmHg | Alfa Aesar[2] |

| Flash Point | 51.3 °C | Alfa Aesar[2] |

| Density | 1.21 g/cm³ | Alfa Aesar[2] |

Note: Some physical properties are based on supplier data and may vary.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. The primary routes of degradation are expected to be hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Degradation

The N-Cl bond in N-chloramines is susceptible to hydrolysis, which would lead to the formation of morpholine and hypochlorous acid. This reaction is expected to be influenced by pH.

Caption: Proposed hydrolytic degradation of this compound.

Thermal Decomposition

Studies on morpholine have shown that it undergoes thermal decomposition at elevated temperatures.[3][4][5] While specific data for this compound is unavailable, it is anticipated that the N-Cl bond would be the most labile, likely cleaving to form radical species that could initiate further decomposition. The morpholine ring itself is relatively stable, with decomposition of the parent morpholine molecule occurring at temperatures above 150°C.[3][4]

Photodegradation

N-chloramines are known to be susceptible to photodegradation, particularly by UV light.[2][6][7] The N-Cl bond can undergo homolytic cleavage upon exposure to light, generating aminyl and chlorine radicals. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Caption: Proposed photodegradation pathway for this compound.

Recommended Storage and Handling

To ensure the stability and integrity of this compound, proper storage and handling procedures are crucial. The following recommendations are based on general guidelines for storing chlorinated organic compounds and N-chloramines.[8][9][10][11][12]

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Avoid high temperatures. | To minimize thermal decomposition. |

| Light | Protect from light. Store in an opaque or amber container. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass or compatible plastic). | To prevent contamination and reaction with container materials. |

| Incompatible Materials | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents. | To prevent chemical reactions that could lead to decomposition. |

Experimental Protocols for Stability Assessment

The following are general experimental protocols that can be adapted to perform forced degradation studies and develop a stability-indicating analytical method for this compound. These protocols are based on established practices in the pharmaceutical industry.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Caption: Workflow for forced degradation studies.

4.1.1. Hydrolytic Degradation Protocol

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.

-

Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a suitable analytical method (e.g., HPLC) to determine the extent of degradation.

4.1.2. Oxidative Degradation Protocol

-

Prepare a solution of this compound in a suitable solvent.

-

Add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature for a defined period, protected from light.

-

At each time point, withdraw an aliquot, quench the oxidizing agent if necessary, and dilute for analysis.

-

Analyze the samples to quantify the remaining this compound and any degradation products.

4.1.3. Thermal Degradation Protocol

-

Place a solid or liquid sample of this compound in a controlled temperature environment (e.g., 80 °C).

-

At specified time intervals, remove a portion of the sample.

-

Dissolve the sample in a suitable solvent and dilute for analysis.

-

Analyze the samples to assess thermal lability.

4.1.4. Photostability Protocol

-

Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light, as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At defined time points, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples to determine the extent of photodegradation.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active compound in the presence of its degradation products.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water/buffer mixture (gradient elution may be necessary) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: These are starting parameters and will require optimization.

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the this compound peak from all potential degradation product peaks generated during the forced degradation studies.

Conclusion

While specific quantitative stability data for this compound is not extensively available, its chemical structure suggests a susceptibility to hydrolysis, thermal decomposition, and photodegradation. Proper storage in a cool, dry, dark, and inert environment is essential to maintain its integrity. The provided general experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a framework for researchers to rigorously assess the stability of this compound for their specific applications. Further empirical studies are necessary to establish a detailed and quantitative stability profile for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloramines as an important photochemical source of chlorine atoms in the urban atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. oxy.com [oxy.com]

- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 11. wichita.edu [wichita.edu]

- 12. orcapacific.com [orcapacific.com]

An In-depth Technical Guide to the Safe Handling of 4-Chloromorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloromorpholine, a heterocyclic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its chemical properties and potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment. This document outlines the physical and chemical properties, toxicological data, handling and storage procedures, emergency protocols, and waste disposal of this compound.

Physicochemical and Toxicological Data

A thorough understanding of the properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈ClNO | [1][2] |

| Molecular Weight | 121.56 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 161.2°C at 760 mmHg | [2] |

| Flash Point | 51.3°C | [2] |

| Density | 1.21 g/cm³ | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

Table 2: Toxicological Data for this compound and Related Compounds

| Parameter | Value | Species | Route | Reference |

| Morpholine (structurally related) | ||||

| LD₅₀ (Oral) | 1050 mg/kg | Rat (female) | Oral | [4] |

| LC₅₀ (Inhalation) | <24.8 mg/L (4 hours) | Rat | Inhalation | [4] |

| 4-(Chloroacetyl)morpholine (structurally related) | ||||

| Acute Oral Toxicity | Category 4 | - | Oral | [5] |

| Acute Dermal Toxicity | Category 4 | - | Dermal | [5] |

| Acute Inhalation Toxicity | Category 4 | - | Inhalation | [5] |

Table 3: Occupational Exposure Limits for Morpholine (Structurally Related)

| Organization | Limit | TWA/STEL | Reference |

| OSHA (PEL) | 20 ppm (70 mg/m³) | 8-hour TWA | [4][6][7] |

| NIOSH (REL) | 20 ppm (70 mg/m³) | 10-hour TWA | [4][6] |

| NIOSH (STEL) | 30 ppm (105 mg/m³) | 15-minute STEL | [4][6] |

| ACGIH (TLV) | 20 ppm | 8-hour TWA | [6] |

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication.

Signal Word: Danger

Hazard Statements:

-

May be corrosive to metals.

-

Toxic if swallowed.

-

Causes severe skin burns and eye damage.

-

Harmful to aquatic life with long-lasting effects.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to detailed protocols is crucial for minimizing risks associated with this compound.

Protocol for Personal Protective Equipment (PPE)

Objective: To outline the mandatory PPE for handling this compound.

Methodology:

-

Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use. Contaminated gloves should be disposed of as hazardous waste.

-

Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn.

-

Clothing: Wear long pants and closed-toe shoes. Synthetic clothing should be avoided.

-

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.

Protocol for Safe Storage

Objective: To ensure the safe and stable storage of this compound.

Methodology:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Designate a specific storage area for reactive chemicals.

-

Containers should be clearly labeled with the chemical name and hazard warnings.

Protocol for Spill Management

Objective: To provide a systematic procedure for cleaning up spills of this compound.

Methodology:

-

Immediate Response:

-

Alert all personnel in the immediate area and evacuate if necessary.

-

If the spill is flammable, extinguish all ignition sources.

-

-

Containment:

-

Wear appropriate PPE as outlined in Protocol 3.1.

-

Contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.

-

-

Cleanup:

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

-

-

Decontamination:

-

Clean the spill area with soap and water.

-

All contaminated materials, including PPE, must be disposed of as hazardous waste.

-

Protocol for Waste Disposal

Objective: To ensure the proper disposal of this compound waste.

Methodology:

-

All waste containing this compound must be considered hazardous waste.

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Visualized Workflows and Emergency Procedures

The following diagrams illustrate the logical flow for safe handling and emergency response.

Caption: Workflow for the safe handling of this compound.

Caption: First aid procedures for this compound exposure.

Incompatible Materials

To prevent violent reactions, fires, or explosions, this compound must be stored separately from the following materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the comprehensive precautions outlined in this guide. A combination of robust engineering controls, appropriate personal protective equipment, and well-defined handling and emergency protocols are essential for minimizing risks to researchers and the environment. All personnel working with this compound must be thoroughly trained on these procedures before commencing any work.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Morpholine, 4-chloro- | C4H8ClNO | CID 90067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]

- 5. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 6. nj.gov [nj.gov]

- 7. osha.gov [osha.gov]

4-Chloromorpholine molecular weight and formula

An In-Depth Technical Guide to 4-Chloromorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role as a key intermediate in the development of pharmacologically active molecules.

Core Chemical and Physical Properties

This compound, with the chemical formula C₄H₈ClNO, is a derivative of morpholine where the hydrogen atom on the nitrogen is replaced by a chlorine atom.[1] This substitution significantly influences its reactivity, making it a valuable reagent in various chemical transformations. The presence of the ether oxygen within the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine.[2] For this reason, it readily forms a stable chloramine.[2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClNO | [1] |

| Molecular Weight | 121.57 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Amine-like | |

| Boiling Point | 161.2 °C at 760 mmHg | |

| 40.5-44.0 °C at 12 Torr | ||

| Density | 1.21 g/cm³ | |

| 1.58 g/cm³ at 25 °C | ||

| Flash Point | 51.3 °C | |

| Solubility | Soluble in water, diethyl ether, trifluoroacetic acid, carbon tetrachloride | |

| pKa (predicted) | -3.57 ± 0.20 |

Synthesis and Applications

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its unique reactivity, owing to the chlorine atom, is leveraged in reactions such as nucleophilic substitutions to build more complex molecular architectures.[3]

Role in Drug Discovery

The morpholine ring is a privileged pharmacophore in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[2][4] The incorporation of a morpholine moiety can enhance the potency of a molecule and modulate its pharmacokinetic properties.[4] this compound provides a reactive handle to introduce this valuable scaffold into target molecules. For instance, it is a building block in the synthesis of quinoline derivatives, which are investigated for their anticancer, antibacterial, antifungal, and antiparasitic properties.[3]

Experimental Protocols

Detailed methodologies for the synthesis and application of chloromorpholine derivatives are essential for reproducible research. The following sections provide an overview of relevant experimental procedures.

Synthesis of this compound via Continuous Flow

The synthesis of N-chloramines like this compound can be hazardous due to their instability.[5] A continuous flow approach offers a safer and more efficient method by generating and immediately using the reactive intermediate.[5]

Methodology:

A biphasic solution of morpholine in an organic solvent (e.g., toluene at 0.9 M) and an aqueous solution of sodium hypochlorite (0.9 M) are pumped simultaneously into a meso-scale tubular reactor.[5] The reactor is equipped with static mixers to ensure efficient mixing between the two phases.[5] The reaction is typically rapid, with a residence time of approximately 2.9 minutes being sufficient for high conversion.[5] This method avoids the isolation and handling of the potentially unstable N-chloramine.[5]

Application in Pharmaceutical Synthesis: N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

This three-step protocol illustrates the use of morpholine in the synthesis of a complex, biologically relevant quinoline derivative.

Step 1: N-Oxidation of 4,7-Dichloroquinoline 4,7-dichloroquinoline is dissolved in chloroform. m-Chloroperbenzoic acid (m-CPBA) is added gradually, and the mixture is stirred for 5 hours at room temperature. The reaction mixture is then neutralized, and the organic phase is extracted to yield 4,7-dichloroquinoline 1-oxide.[3]

Step 2: C2-Amide Formation The resulting N-oxide is reacted with benzonitrile in the presence of concentrated sulfuric acid and dichloromethane at 70°C for 24 hours. This step functionalizes the C2 position of the quinoline ring, forming an amide.[3]

Step 3: C4 SNAr Amination with Morpholine The product from step 2 is mixed with morpholine and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).[3] The mixture is heated to 120°C for 24 hours.[3] In this nucleophilic aromatic substitution (SNAr) reaction, the morpholine displaces the chlorine atom at the C4 position to yield the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.[3]

References

- 1. Morpholine, 4-chloro- | C4H8ClNO | CID 90067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Chloromorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4-chloromorpholine, a significant reagent in organic chemistry. The document details the initial discovery and early synthetic methodologies, offering a thorough examination of the experimental protocols and quantitative data associated with its preparation. Emphasis is placed on the evolution of synthetic strategies, from early batch processes to more modern continuous flow techniques. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, providing them with a foundational understanding of this versatile compound.

Introduction

This compound, also known as N-chloromorpholine, is a heterocyclic compound with the chemical formula C₄H₈ClNO. It serves as a crucial reagent in organic synthesis, primarily as a source of electrophilic chlorine for the chlorination of various organic substrates. Its utility in the preparation of pharmaceuticals and other fine chemicals has cemented its place in the synthetic chemist's toolkit. This guide delves into the origins of this compound, tracing its discovery and the development of its synthesis from a historical perspective.

Discovery and First Synthesis

The first documented synthesis of N-chloro derivatives of secondary amines, including this compound, is attributed to Bock and Knoop in their 1939 publication in Berichte der deutschen chemischen Gesellschaft. Their pioneering work laid the groundwork for the preparation and understanding of N-chloroamines.

Historical and Modern Synthesis Methods

The synthesis of this compound has evolved since its initial discovery, with the primary method involving the reaction of morpholine with a suitable chlorinating agent. The most common and well-documented of these is sodium hypochlorite.

Synthesis via Reaction with Sodium Hypochlorite

The reaction of morpholine with sodium hypochlorite (NaOCl) is the most prevalent method for the preparation of this compound. This method is advantageous due to the ready availability and low cost of the reagents. The reaction proceeds via an electrophilic attack of the hypochlorite on the nitrogen atom of morpholine.

Reaction Scheme:

This reaction is typically carried out in an aqueous solution, often with an organic solvent to facilitate the extraction of the product.

A well-established and reliable protocol for this synthesis is provided in Organic Syntheses. This procedure ensures a high yield and purity of the final product.

More recently, continuous flow methodologies have been developed for the synthesis of N-chloroamines, including this compound. These methods offer advantages in terms of safety, scalability, and process control.

Quantitative Data on Synthesis Methods

The efficiency of this compound synthesis can vary depending on the specific methodology employed. The following table summarizes key quantitative data from different synthetic approaches.

| Synthesis Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Batch Synthesis | Morpholine, Sodium Hypochlorite | Dichloromethane, Water | 0 - 5 | 1 hour | 85-90 | >95 | Organic Syntheses, Coll. Vol. 9, p.159 (1998); Vol. 72, p.222 (1995) |

| Continuous Flow | Morpholine, Sodium Hypochlorite | Toluene, Water | Ambient | 2.9 min (residence time) | ~95 (conversion) | Not specified | ResearchGate |

Detailed Experimental Protocols

Batch Synthesis of this compound (from Organic Syntheses)

Materials:

-

Morpholine

-

5.25% Sodium hypochlorite solution (household bleach)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 250-mL addition funnel, and a thermometer.

-

The flask is charged with 43.6 g (0.50 mol) of morpholine and 200 mL of dichloromethane. The solution is cooled to 0-5°C in an ice-salt bath.

-

While maintaining the temperature between 0°C and 5°C, 440 g of a 5.25% sodium hypochlorite solution (0.31 mol of NaOCl) is added dropwise from the addition funnel over a period of 1 hour with vigorous stirring.

-

After the addition is complete, the mixture is stirred for an additional 15 minutes at 0-5°C.

-

The layers are separated, and the aqueous layer is extracted with 50 mL of dichloromethane.

-

The combined organic layers are washed successively with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of saturated aqueous sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation at a bath temperature of 20-25°C to afford this compound as a pale yellow oil.

Yield: 85-90% Purity: >95%

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from Morpholine.

Experimental Workflow for Batch Synthesis

Caption: Experimental Workflow for Batch Synthesis.

Involvement in Signaling Pathways

Extensive literature searches have not revealed any evidence of this compound being directly involved in biological signaling pathways. Its primary role is that of a synthetic reagent in chemical transformations. The reactivity of the N-Cl bond makes it unlikely to be a stable signaling molecule in a biological environment. Therefore, its significance lies in its utility in the synthesis of biologically active molecules rather than any intrinsic signaling properties.

Conclusion

This compound has a rich history, from its initial discovery in the late 1930s to its current use in modern synthetic chemistry. The development of its synthesis, particularly the robust and high-yielding method utilizing sodium hypochlorite, has made it a readily accessible and valuable tool for chemists. This guide has provided a detailed overview of its discovery, historical and modern synthesis, and the experimental protocols for its preparation. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this key intermediate is essential for the efficient and effective creation of new chemical entities.

Methodological & Application

Application Notes and Protocols: 4-Chloromorpholine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloromorpholine (also known as N-chloromorpholine) is a reactive N-chloroamine derivative of the versatile morpholine heterocycle. The morpholine ring is a ubiquitous structural motif in a multitude of approved pharmaceutical agents, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. While direct, large-scale applications of this compound as a primary starting material in the synthesis of major commercial drugs are not widely documented in publicly available literature, its chemical properties as an electrophilic aminating agent and a precursor to nitrogen-centered radicals suggest its potential utility in the synthesis of novel pharmaceutical intermediates. These application notes provide an overview of its synthesis, potential reactivity, and protocols based on the general chemistry of N-chloroamines.

Synthesis of this compound

Due to the inherent instability of some N-chloroamines, they are often prepared and used in situ. However, protocols for the formation of this compound in solution have been described, particularly in the context of continuous flow chemistry, which offers a safer method for handling such reactive intermediates.[1][2]

Experimental Protocol: Continuous Flow Synthesis of this compound[2]

This protocol describes the continuous formation of a solution of this compound.

Materials:

-

Morpholine

-

Toluene

-

Sodium hypochlorite (NaOCl) aqueous solution

-

Meso-scale tubular reactor with static mixers or a continuous stirred-tank reactor (CSTR)

-

Syringe pumps

Procedure:

-

Prepare a 0.9 M solution of morpholine in toluene.

-

Prepare a 0.9 M aqueous solution of sodium hypochlorite.

-

Using separate syringe pumps, introduce the morpholine solution and the sodium hypochlorite solution into a T-mixer before the reactor inlet.

-

The combined biphasic solution is then passed through the reactor.

-

The product is a solution of this compound in the organic phase, which can be separated and used in subsequent steps.

Quantitative Data:

| Parameter | Value | Reference |

| Morpholine Concentration | 0.9 M in Toluene | [2] |

| NaOCl Concentration | 0.9 M (aqueous) | [2] |

| Morpholine Flow Rate | 1 mL/min | [2] |

| NaOCl Flow Rate | 1.1 mL/min | [2] |

| Reactor Volume | 6 mL | [2] |

| Residence Time | 2.9 min | [2] |

Note: The conversion and yield can be determined by analysis of the organic phase.

Potential Applications in Pharmaceutical Intermediate Synthesis

Based on the known reactivity of N-chloroamines, this compound can be considered for several types of synthetic transformations relevant to pharmaceutical chemistry.

Electrophilic Amination

N-chloroamines can act as electrophilic aminating agents, reacting with nucleophiles to form new C-N, S-N, or P-N bonds. This reactivity is particularly useful for the introduction of the morpholine moiety onto various scaffolds.

General Reaction Scheme:

Where Nu: represents a nucleophile (e.g., carbanion, amine, thiol).

Potential Nucleophiles in Pharmaceutical Synthesis:

-

Aromatic Amines (Anilines): For the synthesis of N-aryl-N'-morpholino hydrazines or related structures.

-

Grignard Reagents/Organolithiums: For the direct formation of C-N bonds.

-

Thiophenols: To generate sulfenamides containing a morpholine group.

Radical Reactions

Under photochemical or thermal conditions, the N-Cl bond can undergo homolytic cleavage to generate an aminyl radical. This radical can participate in various reactions, such as addition to double bonds or hydrogen atom abstraction, to form functionalized morpholine derivatives.

General Protocol for Electrophilic Amination (Hypothetical)

This generalized protocol is based on the known reactivity of N-chloroamines with nucleophiles and should be optimized for specific substrates.

Materials:

-

A solution of this compound in an appropriate solvent (e.g., toluene, THF).

-

Nucleophile (e.g., a substituted aniline or a Grignard reagent).

-

Anhydrous reaction vessel.

-

Inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

Dissolve the nucleophilic substrate in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reactivity.

-

Slowly add the solution of this compound to the cooled solution of the nucleophile.

-

Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction appropriately (e.g., with an aqueous solution of ammonium chloride for organometallic reagents).

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic phase, concentrate it under reduced pressure, and purify the crude product by chromatography or recrystallization.

Visualization of Synthetic Pathways and Mechanisms

Workflow for In Situ Generation and Reaction of this compound

References

4-Chloromorpholine: A Versatile Reagent for Electrophilic Amination and Beyond

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloromorpholine, also known as N-chloromorpholine, is a reactive heterocyclic compound that serves as a valuable reagent in modern organic synthesis. Its utility stems from the electrophilic nature of the nitrogen-bound chlorine atom, which allows for the efficient formation of carbon-nitrogen bonds. This key reactivity profile makes this compound an effective aminating agent, particularly in reactions with organometallic nucleophiles. Furthermore, its application extends to the synthesis of various substituted morpholine derivatives, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in electrophilic amination.

Key Applications

The primary application of this compound in organic synthesis is as an electrophilic aminating agent. It provides a convenient and efficient method for the introduction of a morpholine moiety onto various molecular frameworks.

Electrophilic Amination of Grignard Reagents

A significant application of this compound is in the transition-metal-free electrophilic amination of aryl Grignard reagents. This reaction provides a direct and high-yielding route to N-aryl-morpholines, which are important structural motifs in medicinal chemistry. The reaction proceeds under mild conditions and tolerates a range of functional groups.[1][2][3]

The general transformation can be represented as follows:

The presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) is often crucial for the success of this reaction, as it helps to suppress side reactions and improve the yield of the desired arylamine.[1][3]

Experimental Protocols

General Procedure for the Synthesis of this compound

This compound can be readily prepared from morpholine by reaction with a chlorinating agent such as sodium hypochlorite. A continuous flow synthesis has also been reported, which allows for the safe and efficient production of N-chloromorpholine solutions.[4]

Batch Synthesis: Detailed experimental protocols for the synthesis of this compound are available in the literature but are not provided here to focus on its application as a reagent.

Protocol 1: Synthesis of N-Aryl-Morpholines via Electrophilic Amination of Grignard Reagents

This protocol is adapted from the work of Hatakeyama, Yoshimoto, Ghorai, and Nakamura.[1][2][3]

Materials:

-

This compound (freshly prepared or distilled)

-

Aryl Grignard reagent (e.g., Phenylmagnesium bromide) in an appropriate solvent (e.g., THF)

-

N,N,N′,N′-tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-